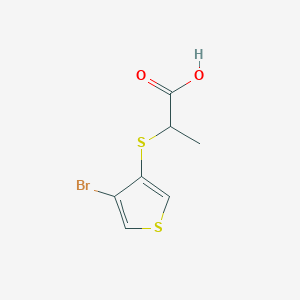

2-((4-Bromo-3-thienyl)thio)propanoic acid

Description

Significance of Heterocyclic Chemical Compounds in Modern Organic and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the field of medicinal chemistry. chemicalbook.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring system. These structures are integral to a vast number of natural products, including vitamins, hormones, and antibiotics. chemicalbook.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to the molecule, influencing its solubility, lipophilicity, polarity, and hydrogen bonding capacity. These characteristics are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. The versatility of heterocyclic chemistry allows for the creation of a diverse range of molecular scaffolds that can be tailored to interact with specific biological targets, leading to their widespread use in the development of drugs for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. jcu.edu.au

Within the vast family of heterocyclic compounds, the thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, holds a special status as a "privileged scaffold." nih.govnih.gov This designation is due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceutical drugs. nih.govusdoj.gov The thiophene moiety is considered a bioisostere of the benzene (B151609) ring, meaning it has a similar size and shape and can often be substituted for a benzene ring in a drug molecule to improve its pharmacological properties. usdoj.gov The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. nih.gov Thiophene derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govusdoj.gov The versatility of the thiophene ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic profile. nih.gov

Organic sulfur compounds are of paramount importance in both chemical and biological realms. researchgate.net Sulfur is an essential element for all living organisms and is a key component of the amino acids cysteine and methionine, as well as a variety of coenzymes and vitamins. The unique chemical properties of sulfur, including its ability to exist in multiple oxidation states and its capacity to form strong bonds with carbon and other elements, contribute to its diverse roles in biological systems. researchgate.net In medicinal chemistry, the incorporation of sulfur-containing functional groups, such as thioethers and sulfonamides, is a common strategy for modulating the biological activity of drug candidates. chemicalbook.com Sulfur-containing compounds are known to play a crucial role in redox biochemistry and cellular signaling. researchgate.net For instance, the gasotransmitter hydrogen sulfide (B99878) (H₂S), which can be produced from organic sulfur precursors, is involved in a wide range of physiological processes. researchgate.net The presence of sulfur in a molecule can influence its metabolic stability and its ability to interact with specific enzymes and receptors.

Contextualizing Propanoic Acid Derivatives in Modern Synthesis and Biological Research

Propanoic acid and its derivatives are a significant class of compounds in both chemical synthesis and biological research. The propanoic acid moiety is a common structural feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen. The carboxylic acid group is a key functional group that can participate in a variety of chemical reactions, making propanoic acid derivatives valuable building blocks in organic synthesis. Furthermore, the carboxylic acid moiety can interact with biological targets through hydrogen bonding and electrostatic interactions. The derivatization of the propanoic acid group, for example, by forming esters or amides, is a widely used strategy to modify the physicochemical and biological properties of a molecule. Research has shown that propanoic acid derivatives can exhibit a wide range of biological activities, including antimicrobial, anticancer, and antioxidant effects. The specific biological activity is highly dependent on the nature of the substituents attached to the propanoic acid backbone.

Overview of 2-((4-Bromo-3-thienyl)thio)propanoic acid: Structural Features and Research Relevance

While specific research on this compound is not extensively documented in publicly available literature, an analysis of its structural components allows for an informed perspective on its potential research relevance. The compound's structure is characterized by a propanoic acid backbone linked via a thioether bridge to a thiophene ring, which is further substituted with a bromine atom at the 4-position.

The distinctive feature of this compound is its amalgamation of three key chemical motifs: a brominated thiophene ring, a thioether linkage, and a propanoic acid group.

Bromo-Thiophene Moiety : The presence of a bromine atom on the thiophene ring is significant. Halogen atoms, particularly bromine, are known to modulate the electronic properties and lipophilicity of a molecule. Bromine is an electron-withdrawing group that can influence the reactivity of the thiophene ring. Furthermore, the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a diverse library of related compounds. jcu.edu.au

Thioether Linkage : The thioether (sulfide) bond connecting the thiophene ring to the propanoic acid side chain provides a stable yet flexible linker. Unlike an ester bond, a thioether is generally more resistant to hydrolysis, which can be advantageous for in vivo applications. The sulfur atom in the thioether can also participate in interactions with biological targets.

Propanoic Acid Moiety : As previously discussed, the propanoic acid group is a key pharmacophore. Its acidic nature allows for salt formation, which can be used to improve the solubility and bioavailability of the compound. The carboxyl group is also a key site for potential interactions with biological receptors.

The specific arrangement of these moieties in this compound, particularly the substitution pattern on the thiophene ring, distinguishes it from its isomers and other related compounds. For instance, the closely related isomer, 2-((3-Bromo-2-thienyl)thio)propanoic acid, has been the subject of some research, with studies exploring its synthesis and potential as an antimicrobial or anticancer agent. While direct extrapolation of these findings is not appropriate, they suggest that this class of compounds is of interest to the scientific community.

The combination of a privileged heterocyclic scaffold (thiophene), a bio-relevant functional group (propanoic acid), and a synthetically versatile handle (bromine) makes this compound a compound with potential for further investigation in various areas of chemical and medicinal research.

Table of Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₇BrO₂S₂ | 267.16 | 102458-77-3 |

| 2-((3-Bromo-2-thienyl)thio)propanoic acid | C₇H₇BrO₂S₂ | 267.16 | 6645-60-9 |

| 3-Bromothiophene (B43185) | C₄H₃BrS | 163.04 | 872-31-1 |

| Propanoic acid | C₃H₆O₂ | 74.08 | 79-09-4 |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromothiophen-3-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S2/c1-4(7(9)10)12-6-3-11-2-5(6)8/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZWFZICOEEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=CSC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402854 | |

| Record name | AI-942/25034395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86004-64-0 | |

| Record name | AI-942/25034395 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections for 2 4 Bromo 3 Thienyl Thio Propanoic Acid

Initial Structural Deconstruction and Target Identification

The primary disconnection in the retrosynthetic analysis of 2-((4-Bromo-3-thienyl)thio)propanoic acid involves the cleavage of the thioether bond. This is a logical first step as it breaks the molecule into two key fragments: a thiophene-based thiol and a propanoic acid derivative. This disconnection simplifies the complex target into more manageable synthetic precursors. The carbon-sulfur bond of the thioether is a strategic point for disconnection due to the numerous reliable methods available for its formation, such as nucleophilic substitution.

This initial deconstruction leads to the identification of two primary synthons: a 4-bromo-3-thienylthiolate anion and a 2-halopropanoate cation or its synthetic equivalent. These synthons, in turn, point towards the corresponding stable, neutral precursors that would be used in the forward synthesis.

Identification of Key Precursors and Synthetic Building Blocks

Based on the initial structural deconstruction, the key precursors for the synthesis of this compound are identified as a thiophene-based thiol and a chiral 2-halopropanoic acid. These building blocks provide the necessary functionalities and stereochemistry for the target molecule.

The first key precursor is 4-bromo-3-thiophenethiol. This compound provides the substituted thiophene (B33073) core of the target molecule. The synthesis of thiophenethiols can often be achieved from the corresponding bromothiophene. A common method for the preparation of thiophenethiols is through the lithiation of a bromothiophene followed by quenching with elemental sulfur. For instance, 3-thiophenethiol can be prepared from 3-bromothiophene (B43185) in a 63% yield using this approach orgsyn.org. This suggests a viable route to 4-bromo-3-thiophenethiol from a suitable dibromothiophene precursor.

The general reaction scheme for the synthesis of a thiophenethiol from a bromothiophene is as follows:

Lithiation: The bromothiophene is treated with a strong organolithium base, such as n-butyllithium, at low temperatures to form the corresponding thienyllithium intermediate.

Sulfurization: The thienyllithium intermediate is then reacted with elemental sulfur to form a lithium thiolate.

Acidification: The reaction mixture is acidified to protonate the thiolate and yield the desired thiophenethiol.

Table 1: Properties of Key Thiophene-Based Precursors

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Synthetic Role |

| 4-Bromo-3-thiophenethiol | C4H3BrS2 | 211.10 | Provides the substituted thiophene core |

| 3,4-Dibromothiophene (B32776) | C4H2Br2S | 241.93 | Potential starting material for 4-bromo-3-thiophenethiol |

The second key precursor is a chiral 2-halopropanoic acid, such as (S)-2-chloropropanoic acid or (R)-2-bromopropanoic acid. This building block introduces the chiral propanoic acid moiety to the target molecule. The stereochemistry of the final product is directly determined by the chirality of this precursor.

Chiral 2-halopropanoic acids can be prepared through various methods, including the resolution of racemic mixtures. For example, racemic 2-chloropropionic acid can be resolved using a chiral resolving agent like R-chirality N-benzyl-phenylethylamine to obtain the desired (S)-enantiomer google.comgoogle.com. Another approach involves the stereospecific synthesis from chiral starting materials, such as L-alanine, which can be converted to (S)-2-chloropropionic acid via a diazotization reaction google.com. Furthermore, kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids using enantioselective esterification has been reported as a method to obtain optically active carboxylic acids nih.govmdpi.com.

The choice of the halogen (chlorine or bromine) on the propanoic acid will influence the reactivity in the subsequent nucleophilic substitution reaction with the thiophenethiolate. Bromopropanoic acid is generally more reactive than chloropropanoic acid.

Table 2: Examples of Chiral 2-Halopropanoic Acid Scaffolds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Chirality |

| (S)-2-Chloropropanoic acid | C3H5ClO2 | 108.52 | (S) |

| (R)-2-Bromopropanoic acid | C3H5BrO2 | 152.97 | (R) |

Stereochemical Considerations in the Synthesis and Analysis of 2 4 Bromo 3 Thienyl Thio Propanoic Acid

Enantioselective Synthesis of the 2-substituted Propanoic Acid Moiety

The development of synthetic routes that selectively produce one enantiomer of 2-((4-bromo-3-thienyl)thio)propanoic acid over the other is a significant challenge in organic chemistry. Enantioselective synthesis can be broadly approached through the use of chiral catalysts or chiral auxiliaries to guide the formation of the desired stereoisomer.

Chiral Catalysis in Thioether and Carboxylic Acid Formation

Chiral catalysts have emerged as powerful tools for the synthesis of enantioenriched compounds. In the context of this compound, chiral catalysis can be envisioned in the formation of the thioether linkage or the carboxylic acid group.

One potential strategy involves the use of a chiral catalyst to mediate the nucleophilic substitution reaction between a thiol, such as 4-bromo-3-thiophenethiol, and a prochiral precursor to the propanoic acid moiety. For instance, a chiral Brønsted acid could be employed to protonate a carbonyl group, thereby creating a chiral environment that directs the attack of the thiolate to one face of the molecule. nih.gov

Alternatively, the thioether bond can be formed via a chiral catalyst-mediated Michael addition of 4-bromo-3-thiophenethiol to an α,β-unsaturated carbonyl compound. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, have been shown to be effective in promoting highly enantioselective thio-Michael additions. rsc.org The catalyst can activate the electrophile through the formation of a chiral iminium ion or activate the nucleophile through hydrogen bonding, leading to a high degree of stereocontrol.

The following table illustrates representative results for the enantioselective thio-Michael addition using chiral organocatalysts, which could be adapted for the synthesis of the target compound.

| Catalyst | Michael Acceptor | Thiol | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-Proline | α,β-Unsaturated Aldehyde | Thiophenol | Toluene | 85 | 92 |

| Cinchona-thiourea | α,β-Unsaturated Ketone | Benzylthiol | CH2Cl2 | 90 | 95 |

| Chiral Phosphoric Acid | α,β-Unsaturated Ester | 4-Methoxythiophenol | Dioxane | 88 | 90 |

This table presents illustrative data from general enantioselective thio-Michael reactions and does not represent experimentally verified results for the synthesis of this compound.

Strategies for Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction in carbon-carbon bond formation is another viable approach to establishing the chiral center in the 2-substituted propanoic acid moiety. This can be achieved through the use of a chiral auxiliary, a chemical entity that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org

In a potential synthetic route, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a propionyl group. springerprofessional.de Deprotonation of this N-acyloxazolidinone would generate a chiral enolate. The subsequent reaction of this enolate with an electrophilic sulfur source, such as N-(phenylthio)succinimide, would introduce the thioether functionality with a high degree of diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary. scielo.org.mx Finally, removal of the chiral auxiliary would yield the desired enantiomer of the 2-thienylthio-substituted propanoic acid.

The table below provides a hypothetical representation of the diastereoselective alkylation of a chiral auxiliary-derived enolate, a key step in this synthetic strategy.

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-(Phenylthio)succinimide | LDA | 95:5 |

| (S)-4-benzyl-2-oxazolidinone | N-(Benzylthio)phthalimide | NaHMDS | 92:8 |

| Camphorsultam | Di-p-tolyl disulfide | KHMDS | 90:10 |

This table is a conceptual representation based on known applications of chiral auxiliaries and does not reflect specific experimental outcomes for the synthesis of this compound.

Impact of Stereochemistry on Molecular Recognition and Chirality-Dependent Interactions

The three-dimensional structure of a molecule is paramount in its interaction with other chiral molecules, including biological receptors, enzymes, and other chiral selectors. The two enantiomers of this compound will have identical physical and chemical properties in an achiral environment, but their behavior can differ significantly in a chiral setting. nih.gov

For many arylpropanoic acid derivatives, it has been observed that the (S)-enantiomer is the more biologically active form. orientjchem.orghumanjournals.com This stereoselectivity arises from the specific fit of the (S)-enantiomer into the binding site of its target protein, while the (R)-enantiomer may bind less effectively or not at all. nih.govbenthamscience.com The precise orientation of the 4-bromo-3-thienyl group, the thioether linkage, and the carboxylic acid function in space determines the strength and nature of the intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

The field of chiral recognition is also crucial for the analytical separation of enantiomers. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) are designed to interact differently with each enantiomer, allowing for their separation and quantification. mdpi.com The differential interaction is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For a molecule like this compound, the thiophene (B33073) ring and the carboxylic acid group are likely to play key roles in these interactions. nih.gov

The following table summarizes the expected differences in interaction for the enantiomers of this compound in a chiral environment.

| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |

| Biological Activity | Potentially lower or inactive | Potentially higher or active | Based on the common observation for arylpropanoic acids that the (S)-enantiomer is often the eutomer. orientjchem.orghumanjournals.com |

| Interaction with Chiral Catalyst | Different transition state energy | Different transition state energy | Leads to the preferential formation of one enantiomer over the other. |

| Retention on Chiral HPLC Column | Different retention time | Different retention time | Due to the formation of diastereomeric complexes with different stabilities with the chiral stationary phase. mdpi.com |

Mechanistic Investigations of Chemical Reactions Involving 2 4 Bromo 3 Thienyl Thio Propanoic Acid

Elucidation of Reaction Pathways for Key Synthetic Transformations

The synthesis of 2-((4-bromo-3-thienyl)thio)propanoic acid and its subsequent reactions involve several key transformations. A primary synthetic route to thienyl thioethers involves the nucleophilic aromatic substitution (SNAr) of a halogenated thiophene (B33073) with a thiol. In the case of this compound, a plausible synthetic pathway would involve the reaction of 3,4-dibromothiophene (B32776) with 2-mercaptopropanoic acid.

The reaction likely proceeds through a stepwise addition-elimination mechanism. The thiolate anion, generated from 2-mercaptopropanoic acid by a base, acts as the nucleophile and attacks the carbon atom bearing a bromine atom on the thiophene ring. This addition step forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the thiophene ring and the remaining bromine atom. lumenlearning.comnih.gov The subsequent elimination of a bromide ion restores the aromaticity of the thiophene ring, yielding the final product.

Kinetic studies on similar SNAr reactions involving biothiols suggest that the reaction mechanism can sometimes be borderline between a concerted and a stepwise pathway. nih.gov The exact pathway for the synthesis of this compound would depend on the specific reaction conditions, such as the solvent and the nature of the base used.

Further transformations of this compound could involve reactions at the bromine substituent, the thioether linkage, or the propanoic acid moiety. For instance, the bromine atom can be replaced by other functional groups through transition-metal-catalyzed cross-coupling reactions.

Role of the Thiophene Ring in Electronic Properties, Reactivity, and Aromaticity

The thiophene ring is an aromatic heterocycle, a property that significantly influences the reactivity of this compound. wikipedia.org The aromaticity of thiophene is attributed to the delocalization of six π-electrons over the five-membered ring, with the sulfur atom contributing a lone pair of electrons to the π-system. pharmaguideline.com While thiophene is considered aromatic, theoretical calculations suggest its aromaticity is less than that of benzene (B151609). wikipedia.org

The electronic properties of the thiophene ring are influenced by the substituents attached to it. The presence of both a bromine atom and a thioether group, which have opposing electronic effects, modulates the electron density distribution within the ring. The thioether group, with its lone pairs on the sulfur atom, can act as a π-donor through resonance, increasing the electron density of the ring. Conversely, the bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect), which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. e-bookshelf.de

Influence of the Bromine Substituent on Reaction Kinetics and Selectivity

The bromine substituent at the 4-position of the thiophene ring plays a critical role in the kinetics and selectivity of reactions involving this compound. As an electron-withdrawing group, the bromine atom activates the thiophene ring towards nucleophilic aromatic substitution. nih.gov This activation is crucial for the synthesis of the compound itself from 3,4-dibromothiophene.

In SNAr reactions, the rate of reaction is influenced by the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex. Bromine is a good leaving group, which contributes to a favorable reaction rate. Furthermore, the electron-withdrawing nature of the bromine atom helps to stabilize the negative charge in the Meisenheimer complex, thereby lowering the activation energy of the reaction. lumenlearning.com

The position of the bromine atom also dictates the regioselectivity of certain reactions. For instance, in metal-catalyzed cross-coupling reactions, the carbon-bromine bond is the reactive site for the introduction of new functional groups. The selectivity of these reactions is often high, targeting the C-Br bond for oxidative addition to the metal catalyst.

Kinetic studies on the reaction of substituted benzofuroxans with 2-acetylthiophene have demonstrated that electron-withdrawing substituents on the aromatic ring can have a positive effect on the reaction rate, which can be correlated using the Hammett equation. researchgate.net A similar effect would be expected for reactions involving this compound, where the bromine atom would influence the rate of reactions occurring at the thiophene ring or the side chains.

Detailed Mechanisms of Thioether Bond Formation and Cleavage

The formation of the thioether bond in this compound, as previously mentioned, likely occurs via a nucleophilic aromatic substitution mechanism. The key steps are the nucleophilic attack of the thiolate on the brominated thiophene, formation of a Meisenheimer intermediate, and subsequent elimination of the bromide ion. lumenlearning.com

The cleavage of the thioether bond (C-S bond) can be achieved through various methods, and the mechanism depends on the reagents and conditions employed. Metal-free methods for C(sp³)–S bond cleavage in thioethers have been developed using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org Mechanistic studies suggest that NBS generates a bromosulfonium intermediate, which can then undergo further reactions leading to bond cleavage. organic-chemistry.orgresearchgate.net

Another approach for C-S bond cleavage involves reductive methods. For instance, treatment with sodium in liquid ammonia can cleave aryl alkyl thioethers. The mechanism of this reaction involves the formation of a radical anion, which then fragments to give an aryl thiolate and an alkyl radical.

Oxidative cleavage is also possible. Thioethers can be oxidized to sulfoxides and then to sulfones. The C-S bond in sulfones is more polarized and can be cleaved under certain conditions.

The specific mechanism for the cleavage of the thioether bond in this compound would be influenced by the electronic properties of the substituted thiophene ring and the nature of the propanoic acid side chain.

Computational Chemistry and Theoretical Modeling of 2 4 Bromo 3 Thienyl Thio Propanoic Acid

Predictive Modeling for the Design of Novel Derivatives and Analogues

Computational chemistry and theoretical modeling serve as powerful tools in modern drug discovery, enabling the rational design of novel molecules with potentially enhanced activity, selectivity, and pharmacokinetic profiles. In the context of 2-((4-Bromo-3-thienyl)thio)propanoic acid, while specific predictive modeling studies on this exact molecule are not extensively available in public literature, we can extrapolate the methodologies and strategies from research on structurally related thiophene (B33073) derivatives. researchgate.nettechscience.comnih.govnih.govingentaconnect.comnih.govmdpi.com This section outlines a hypothetical, yet scientifically grounded, approach to the predictive modeling and design of new analogues based on the core scaffold of this compound.

The primary goal of such predictive modeling would be to explore the structure-activity relationships (SAR) of this compound, identifying key structural motifs that could be modified to improve its biological efficacy. researchgate.net This process typically involves a combination of quantitative structure-activity relationship (QSAR) analysis, molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

A 2D-QSAR study could be initiated by compiling a dataset of structurally similar compounds with known biological activities. nih.gov For these compounds, a wide range of molecular descriptors would be calculated, including electronic, steric, and lipophilic properties. Through statistical methods, a mathematical model would be developed to correlate these descriptors with the observed biological activity. nih.govresearchgate.net

For this compound, a hypothetical QSAR model could reveal the importance of substituents on the thiophene ring and the propanoic acid side chain. For instance, the model might indicate that modifying the electronic properties of the thiophene ring or altering the lipophilicity of the side chain could lead to enhanced activity. Based on such a model, new derivatives could be designed with predicted activities.

Table 1: Hypothetical QSAR-Based Design of Novel Analogues

| Analogue | Modification | Predicted pIC50 | Rationale based on Hypothetical QSAR |

| Analogue 1 | Replacement of the bromo group with a chloro group | 6.8 | Increased electronegativity at position 4 may enhance binding. |

| Analogue 2 | Addition of a methyl group to the propanoic acid chain | 6.5 | Increased lipophilicity may improve cell permeability. |

| Analogue 3 | Replacement of the thiophene sulfur with a selenium atom | 7.1 | Altered electronic distribution in the ring may favor target interaction. |

| Analogue 4 | Esterification of the carboxylic acid | 6.2 | Increased membrane permeability, potentially acting as a prodrug. |

Molecular Docking Studies

To gain insights into the potential binding modes of this compound and its designed analogues, molecular docking simulations would be performed. researchgate.netnih.govnih.gov This would require a three-dimensional structure of a relevant biological target, which could be an enzyme or a receptor. The docking process would predict the most likely binding poses of the ligands within the active site of the target and estimate the binding affinity, often expressed as a docking score or binding energy. nih.govmdpi.com

For example, if the target were a hypothetical enzyme, docking studies might reveal that the carboxylic acid group of the ligand forms a crucial hydrogen bond with an amino acid residue in the active site. The thiophene ring could be involved in π-π stacking interactions with aromatic residues. nih.gov The bromo substituent might occupy a specific hydrophobic pocket.

Table 2: Hypothetical Molecular Docking Results for Designed Analogues

| Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Parent Compound | Hypothetical Kinase X | -7.5 | H-bond with Ser12, π-π stacking with Phe88 |

| Analogue 1 | Hypothetical Kinase X | -7.8 | H-bond with Ser12, π-π stacking with Phe88, halogen bond with Leu34 |

| Analogue 2 | Hypothetical Kinase X | -7.2 | H-bond with Ser12, hydrophobic interaction with Val45 |

| Analogue 3 | Hypothetical Kinase X | -8.1 | H-bond with Ser12, enhanced π-π stacking with Phe88 |

| Analogue 4 | Hypothetical Kinase X | -6.9 | Hydrophobic interaction with Val45, potential hydrolysis to active form |

In Silico ADMET Profiling

The design of novel drug candidates must also consider their pharmacokinetic properties. In silico ADMET prediction tools can be used to estimate properties such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and predicted toxicity. researchgate.net By evaluating these properties early in the design phase, researchers can prioritize compounds that are more likely to have favorable drug-like characteristics. nih.gov

Table 3: Predicted ADMET Properties of Designed Analogues

| Compound | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted Toxicity Class |

| Parent Compound | 65 | Low | 4 |

| Analogue 1 | 68 | Low | 4 |

| Analogue 2 | 72 | Low | 4 |

| Analogue 3 | 63 | Low | 5 |

| Analogue 4 | 85 | Moderate | 3 |

Through the iterative use of these predictive modeling techniques, a small number of the most promising derivatives would be selected for synthesis and subsequent experimental validation. This computational approach streamlines the drug discovery process, reducing the time and resources required to identify lead candidates.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of aryl thioethers, the core structure of 2-((4-Bromo-3-thienyl)thio)propanoic acid, is heavily reliant on cross-coupling reactions. Future research is intensely focused on developing more advanced catalytic systems that offer higher efficiency, selectivity, and sustainability over traditional methods.

A key trend is the evolution of palladium-catalyzed cross-coupling of thiols with aryl halides. organic-chemistry.org While established systems have proven effective, research is moving towards the use of sterically hindered and electron-rich alkylbisphosphine ligands, such as CyPF-tBu and DiPPF (1,1′-bis(diisopropylphosphino)ferrocene), which can catalyze couplings with a broader range of substrates, including less reactive aryl chlorides, at lower temperatures. nih.govacs.org Mechanistic studies of these complex catalysts are crucial, as they reveal the nature of the resting states and elementary steps like oxidative addition and reductive elimination, providing a roadmap for designing next-generation catalysts with improved turnover numbers. nih.govacs.org

Beyond palladium, nickel-based catalysts are emerging as a cost-effective and powerful alternative. researchgate.net Recent developments include photoredox-mediated nickel catalysis, which allows for the C-S cross-coupling of thiols with aryl iodides under mild conditions. acs.org This dual catalytic system is noted for its high functional group tolerance and proceeds through a unique mechanism involving transient Ni(I) species and thiyl radicals, distinct from traditional cross-coupling cycles. acs.org Another innovative approach involves immobilizing nickel-N-heterocyclic carbene (NHC) complexes on magnetic nanoparticles, which facilitates catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

The table below summarizes emerging catalytic systems relevant to the synthesis of thiophene (B33073) thioethers.

| Catalyst System | Key Features | Substrates | Potential Advantages |

| Pd/Alkylbisphosphine Ligands (e.g., DiPPF) | Employs sterically hindered, electron-rich phosphines. organic-chemistry.orgnih.gov | Aryl bromides and chlorides with aliphatic/aromatic thiols. organic-chemistry.org | Broad substrate scope, high efficiency, and detailed mechanistic understanding. organic-chemistry.orgnih.gov |

| Photoredox/Nickel Dual Catalysis | Utilizes an iridium photoredox catalyst in conjunction with a nickel catalyst. acs.org | Aryl and heteroaryl iodides with aryl, benzyl, and alkyl thiols. acs.org | High chemoselectivity, remarkable functional group tolerance, mild reaction conditions. acs.org |

| Magnetite-Supported Ni-NHC | Nickel-N-heterocyclic carbene complex immobilized on magnetite/silica nanoparticles. researchgate.net | Aryl halides with thiols. researchgate.net | Excellent recoverability and recyclability, high yields. researchgate.net |

Future work will likely focus on combining the advantages of these systems, such as developing recyclable photoredox catalysts or exploring earth-abundant metal catalysts that operate under even milder and more environmentally benign conditions.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The pharmaceutical industry's shift towards more efficient and data-rich research methodologies has spurred the integration of automated synthesis and high-throughput experimentation (HTE). researchgate.net These platforms are poised to revolutionize the discovery and development of molecules like this compound.

Continuous flow chemistry is a cornerstone of this trend, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch synthesis. bohrium.compurdue.edu The synthesis of active pharmaceutical ingredients (APIs) in automated flow systems can significantly shorten reaction times and reduce waste. researchgate.netacs.org For a multi-step synthesis that might be required for complex analogues of the target compound, automated platforms can "telescope" reactions, where the output of one reactor flows directly into the next, eliminating the need for manual workup and purification of intermediates. rsc.orgbeilstein-journals.org

HTE platforms enable the rapid screening of hundreds of reaction conditions in parallel using miniaturized arrays (e.g., 96- or 384-well plates). chemrxiv.orgnih.gov This is particularly valuable for optimizing challenging cross-coupling reactions by quickly identifying the best catalyst, ligand, base, and solvent combination from a large matrix of possibilities. acs.org When coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), an entire plate of 384 unique reactions can be analyzed in minutes. purdue.edu This synergy between HTE for rapid discovery and flow chemistry for optimized production creates a powerful workflow for accelerating chemical development. acs.org

Software platforms like phactor™ are being developed to streamline the entire HTE workflow, from the design of reaction arrays and integration with chemical inventories to the analysis and visualization of results. nih.govchemrxiv.org This move towards a standardized, digitally integrated experimental ecosystem will facilitate the generation of large, high-quality datasets essential for machine learning applications in reaction prediction and optimization. rsc.orgchemrxiv.org

Application of Advanced Spectroscopic and Structural Elucidation Techniques for Reaction Intermediates

A deeper understanding of reaction mechanisms is critical for optimizing synthetic routes and designing better catalysts. A significant emerging trend is the use of advanced, in-situ spectroscopic techniques to observe and characterize transient intermediates that are invisible to traditional analytical methods.

For catalytic cross-coupling reactions, techniques like in-situ synchrotron radiation infrared and X-ray absorption spectroscopies can provide atomic-level details about the catalyst's active sites during the reaction. nih.gov For example, studies on electrocatalysts have used these methods to observe the dynamic formation of key intermediates, such as metal-peroxo species (*OOH), under working conditions, which is crucial for understanding catalyst activity and stability. nih.gov

In-situ Raman spectroscopy is another powerful tool for probing the reaction interface. acs.org It can monitor the evolution of intermediate species in real-time. For instance, in CO2 reduction reactions on copper surfaces, Raman spectroscopy has been used to identify key intermediates like *OCCO(H) and *OCHCH2, providing direct evidence for specific mechanistic pathways. acs.org Similar approaches could be applied to the C-S cross-coupling reactions used to synthesize this compound, allowing researchers to directly observe the formation and consumption of palladium or nickel intermediates in the catalytic cycle. This data provides invaluable validation for computationally derived mechanistic hypotheses.

Expansion of Biological Mechanism Research for Thiophene-Propanoic Acid Scaffolds

While the synthesis of this compound is a key research area, understanding its biological activity and that of related structures is equally important. The thiophene ring is considered a "privileged" scaffold in medicinal chemistry, as it is present in numerous FDA-approved drugs and can often replace a benzene (B151609) ring without loss of activity. nih.govwikipedia.org Future research will delve deeper into the specific molecular mechanisms that underpin the biological effects of the thiophene-propanoic acid scaffold.

One critical area of investigation is the metabolic fate of thiophene-containing compounds. Metabolism by cytochrome P450 (CYP450) enzymes can lead to bioactivation, forming reactive metabolites like thiophene S-oxides and thiophene epoxides. acs.orgnih.gov These reactive species can be responsible for drug-induced toxicities. nih.govresearchgate.net However, the presence of other metabolic pathways can lead to detoxification, and some drugs produce reactive metabolites that are responsible for their therapeutic effect. nih.govacs.org Future research will focus on detailed metabolic profiling of new thiophene-propanoic acid analogues to understand the balance between activation and detoxification and to predict potential liabilities early in the drug discovery process.

Furthermore, research is expanding to identify the precise protein targets of these scaffolds. Thiophene derivatives have shown promise as anticancer agents by targeting kinases or apoptosis modulators. nih.govnih.gov The planarity of the thiophene ring can facilitate binding to receptor sites. nih.gov Studies on thiophene carboxamides, for example, have identified them as potent inhibitors of targets like VEGFR-2 and mitochondrial complex I, leading to antiproliferative effects. nih.gov Future work will employ chemoproteomics and other target identification technologies to uncover the specific cellular partners of compounds like this compound, clarifying their mechanism of action and opening up new therapeutic possibilities. researchgate.net

Computational-Guided Design and Synthesis of Next-Generation Analogues

The integration of computational chemistry into the drug discovery pipeline is a powerful trend that accelerates the design-make-test-analyze cycle. For scaffolds like thiophene-propanoic acid, computational-guided design is crucial for creating next-generation analogues with improved potency and optimized properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key tool in this domain. nih.gov By building mathematical models that correlate chemical structures with biological activity, QSAR can predict the potency of virtual compounds before they are synthesized. nih.govnih.gov For instance, QSAR models have been successfully developed for thiophene derivatives to predict their inhibitory activity against targets like Polo-Like Kinase 1 (PLK1). nih.gov These models identify key molecular descriptors that influence activity, allowing chemists to prioritize the synthesis of the most promising candidates. elsevierpure.com The development of robust QSAR models, validated both internally and externally, is a continuing research goal. elsevierpure.com

Molecular docking studies provide atomic-level insights into how a ligand binds to its protein target. nih.gov This structure-based drug design approach can be used to refine the structure of a lead compound to improve its binding affinity and selectivity. elsevierpure.com By visualizing the interactions between a thiophene-propanoic acid analogue and its target enzyme, researchers can make rational modifications, such as adding hydrogen bond donors or acceptors, to enhance activity. youtube.com

These in silico techniques are not just predictive; they are becoming integral to synthetic design. nih.gov By identifying simplified or stabilized analogues that are predicted to retain biological activity, computational methods can guide chemists toward molecules that are not only more potent but also more synthetically accessible. nih.gov The future will see an even tighter integration of AI and machine learning with these computational tools to navigate vast chemical spaces and propose novel, highly optimized structures for synthesis and testing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.